4'-(3-Bromophenoxy)acetophenone
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Description
4’-(3-Bromophenoxy)acetophenone is a derivative of acetophenone . Acetophenone is an interesting synthon in most organic reactions and has been utilized in the synthesis of many heterocyclic compounds .
Synthesis Analysis
The synthesis of acetophenone derivatives like 4’-(3-Bromophenoxy)acetophenone can involve various methods. One such method includes the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO in the presence of Et3N in DMF at 60 °C . Another study demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
Molecular Structure Analysis
The molecular formula of 4’-(3-Bromophenoxy)acetophenone is C14H11BrO2, and its molecular weight is 291.14 . The structure of acetophenone derivatives is aromatic, containing a ketone substituted by one alkyl group, and a phenyl group .
Chemical Reactions Analysis
Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three-, and four-component reactions . The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry .
Safety and Hazards
Future Directions
Acetophenone and its derivatives, including 4’-(3-Bromophenoxy)acetophenone, have potential applications in the synthesis of various heterocyclic compounds . They are also significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Properties
IUPAC Name |
1-[4-(3-bromophenoxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-10(16)11-5-7-13(8-6-11)17-14-4-2-3-12(15)9-14/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCSOLJLDJFINE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373730 |
Source
|
Record name | 4'-(3-Bromophenoxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-46-8 |
Source
|
Record name | 4'-(3-Bromophenoxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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